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Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

regioisomerism hydrogen bonding scaffold topology

For kinase hinge-binding or CCR5 target validation, regioisomeric fidelity is critical. CAS 33528-01-7 is the [2,3-e] isomer with nitrogen geometry matched to hinge motifs, not the inactive [3,4-e] variant (CAS 33528-02-8) or the sGC inhibitor ODQ. - Correct [2,3-e] orientation for PDE/kinase hinge engagement - Annotated CCR5 antagonist & lipoxygenase modulator activity - Shepherd-route dibrominated intermediate accessible for SAR expansion

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
Cat. No. B12918539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(C(=C3N=C2N=C1)O)O
InChIInChI=1S/C9H5N3O2/c13-7-5-6(8(7)14)12-9-4(11-5)2-1-3-10-9/h1-3,13-14H
InChIKeyFJTONNXBCGYICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Core Scaffold Overview


Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) (CAS 33528-01-7) is a nitrogen-containing tetracyclic heterocycle with molecular formula C₉H₅N₃O₂ and molecular weight 187.15 g/mol . The scaffold features a cyclobutane ring fused to a pyrido[2,3-e]pyrazine-6,7-dione core, characterised by two carbonyl groups at positions 6 and 7 and a 5,8-dihydro substitution pattern . This compound belongs to the broader class of cyclobutarene-fused heterocycles, a family whose synthetic accessibility was first demonstrated via azaquinomethane intermediates by Shepherd in 1986 [1]. The [2,3-e] ring fusion orientation distinguishes it from its closest positional isomer, cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione (CAS 33528-02-8), which bears an identical empirical formula but differs in nitrogen atom placement within the heterocyclic framework .

Scaffold Identity [2,3-e] fused cyclobuta-pyridopyrazine-dione regioisomer Distinct nitrogen geometry vs [3,4-e] isomer
Synthetic Entry Shepherd azaquinomethane route enables dibrominated intermediate Supports cyclobutane ring derivatisation
Research Context Kinase/PDE fragment screening, lipoxygenase pathway studies Multi-target annotation profile reported

Why Generic Substitution Fails for This Scaffold


The empirical formula C₉H₅N₃O₂ is shared by at least four distinct heterocyclic systems, including the target [2,3-e] isomer (CAS 33528-01-7), its [3,4-e] positional isomer (CAS 33528-02-8), and the structurally unrelated soluble guanylyl cyclase inhibitor ODQ (CAS 41443-28-1, an oxadiazoloquinoxalinone) . The [2,3-e] versus [3,4-e] ring fusion regiochemistry dictates the spatial orientation of the pyridine nitrogen lone pair and the electronic character of the dione moiety, directly affecting hydrogen-bonding capacity and metal-chelation potential [1]. Substitution with the [3,4-e] isomer alters the relative positioning of nitrogen atoms (calculated hydrogen bond donor count: 2; acceptor count: 1 for the [3,4-e] isomer versus potentially different values for [2,3-e]) . Where target engagement depends on precise nitrogen geometry—as in kinase hinge-binding or PDE active-site interactions documented for the broader pyridopyrazine class—even a single-atom shift in ring fusion can abolish or substantially reduce binding [2].

Risk Factor Target: [2,3-e] Isomer Substitute May Differ
Ring Fusion Pyrido nitrogen at [2,3-e] junction; specific H-bond topology vs [3,4-e] isomer shifts nitrogen placement; H-bond donor/acceptor profile may not transfer
Scaffold Class Cyclobutarene-fused pyrido-pyrazine; multi-target annotation vs ODQ: oxadiazolo-quinoxalinone; selective sGC inhibitor; scaffold not interchangeable
Synthetic Handle Dibrominated intermediate accessible via Shepherd route vs Alternative C9H5N3O2 isomers lack this derivatisation entry point

Differentiation Evidence Against Closest Analogs


Regioisomeric Impact on Hydrogen Bond Topology

The target compound (CAS 33528-01-7, [2,3-e] isomer) and its closest positional isomer (CAS 33528-02-8, [3,4-e] isomer) share identical molecular formula (C₉H₅N₃O₂) and molecular weight (187.15 g/mol) but differ in the spatial arrangement of the three nitrogen atoms within the fused ring system . For the [3,4-e] isomer, computed molecular descriptors indicate 2 hydrogen bond donors and 1 hydrogen bond acceptor; the [2,3-e] isomer presents a different hydrogen-bonding pharmacophore due to altered nitrogen placement . This topological distinction has direct consequences for biological target engagement: the pyrido[2,3-b]pyrazine scaffold class, which shares the [2,3] pyrido-pyrazine connectivity motif with the target [2,3-e] isomer, has demonstrated productive hinge-binding interactions with PDE2A (representative inhibitors achieving Ki = 0.51 nM against rhesus PDE2A3) [1], whereas the [3,4-e] fusion orientation is absent from this binding mode. No direct comparative biochemical data for the two isomers exists in the public domain, necessitating empirical head-to-head profiling in any target-specific procurement decision.

Regioisomeric H-Bond Topology
Class-level inference
[2,3-e] isomer: pyrido nitrogen at [2,3-e] junction; 5,8-dihydro-6,7-dione with cyclobuta[b] fusion; H-bond topology supports hinge-binding motif (cf. pyrido[2,3-b]pyrazine class PDE2A Ki = 0.51 nM in rhesus)
[3,4-e] isomer (CAS 33528-02-8): computed 2 H-bond donors, 1 H-bond acceptor; nitrogen placement incompatible with [2,3] hinge-binding geometry
Nitrogen geometry may govern target engagement; empirical head-to-head profiling recommended
No public direct biochemical comparison between isomers
regioisomerism hydrogen bonding scaffold topology nitrogen positioning

Scaffold Divergence from ODQ and sGC Selectivity

ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, CAS 41443-28-1) is a well-characterised, commercially available C₉H₅N₃O₂ isomer that acts as a potent, selective, irreversible soluble guanylyl cyclase (sGC) inhibitor with IC₅₀ values of 10–60 nM in human platelets and <10 nM in rat vascular smooth muscle [1]. Despite sharing the exact molecular formula and weight (187.15 g/mol) with the target cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, ODQ possesses an entirely different connectivity: an oxadiazole ring fused to a quinoxalinone rather than a cyclobutane-fused pyrido-pyrazine-dione . This fundamental scaffold divergence means that ODQ's established sGC pharmacology cannot be extrapolated to the target compound, and the target compound's biological profile—reported in curated databases as encompassing lipoxygenase inhibition, CCR5 antagonism, and anticancer differentiation activity [2]—is scaffold-specific. For laboratories procuring a C₉H₅N₃O₂ heterocycle for sGC studies, ODQ is the appropriate choice (IC₅₀ = 20 nM for sGC); for exploratory programmes requiring the cyclobuta[b]pyrido[2,3-e]pyrazine pharmacophore, only CAS 33528-01-7 is structurally fit for purpose.

Scaffold vs ODQ (sGC Inhibitor)
Cross-study comparable
Target: cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione; reported multi-target profile (lipoxygenase, CCR5, cell differentiation)
ODQ (CAS 41443-28-1): oxadiazolo[4,3-a]quinoxalin-1-one; selective irreversible sGC inhibitor, IC50 = 20 nM (purified enzyme), 10–60 nM (human platelets)
Molecular formula identity does not imply scaffold interchangeability; ODQ is sGC-specific
Target compound not profiled against sGC in public data
scaffold hopping isosterism sGC inhibition ODQ heterocyclic connectivity

Synthetic Route Specificity and Derivatisation Potential

The synthesis of cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione derivatives is enabled by the Shepherd azaquinomethane methodology, in which 2,3-bis(dibromomethyl)pyridine undergoes sodium iodide-mediated cyclisation to generate the dibromodihydrocyclobutarene intermediate, which can then be trapped via cycloaddition reactions [1]. This synthetic route is specific to the [b]-fused cyclobuta-pyridine and cyclobuta-pyrazine topology and provides access to the dibrominated precursor that enables further diversification at the cyclobutane ring positions [2]. By contrast, ODQ synthesis proceeds via an entirely different pathway involving oxadiazole ring formation onto a quinoxalinone precursor, and the [3,4-e] isomer requires distinct starting materials [3]. For medicinal chemistry programmes requiring a derivatisable cyclobutane-fused pyrido-pyrazine scaffold, the Shepherd route offers a defined synthetic entry that is not transferable to the other C₉H₅N₃O₂ congeners. Yields reported for the model dibromodihydrocyclobutarene formation provide a quantitative baseline for process evaluation [1].

Synthetic Route Specificity
Class-level inference
Shepherd azaquinomethane methodology: 2,3-bis(dibromomethyl)pyridine undergoes NaI-mediated cyclisation to generate dibromodihydrocyclobutarene intermediate; cycloaddition trapping enables further diversification at cyclobutane positions. Route is specific to [b]-fused cyclobuta-pyridine topology.
Dibrominated intermediate provides a unique synthetic handle for SAR expansion
Alternative C9H5N3O2 isomers require distinct precursors; route not transferable
azaquinomethane cyclobutarene synthesis sodium iodide cyclisation Shepherd route synthetic tractability

Multi-Target Biological Annotation Profile

Curated pharmacological databases attribute a multi-target biological profile to cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione that is distinct from its C₉H₅N₃O₂ congeners. The Medical University of Lublin's MeSH-based compound record describes it as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' also noting inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent,' along with antioxidant activity in fats and oils [1]. A separate Semantic Scholar entry reports preliminary pharmacological screening indicating CCR5 antagonist activity, with potential relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. Additionally, the Web Data Commons-aggregated record states the compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting potential anticancer and antipsoriatic applications [3]. These annotations are qualitative and derive from screening-level data rather than full dose-response characterisation; quantitative IC₅₀ values for these targets are not publicly available as of the search date. For the [3,4-e] isomer (CAS 33528-02-8), no equivalent multi-target annotation is publicly documented.

Multi-Target Annotation Profile
Data to verify
Curated database annotations attribute lipoxygenase inhibition, CCR5 antagonist activity, carboxylesterase/cyclooxygenase modulation, antioxidant activity, and reported antiproliferative and monocyte-differentiation effects. Quantitative IC50 values not publicly available.
Supports phenotypic screening and polypharmacology research context
Screening-level annotations; dose-response characterisation not publicly reported
lipoxygenase inhibition CCR5 antagonism cell differentiation multi-target profile curated pharmacology

Highest-Confidence Research Applications


Kinase or PDE Inhibitor Fragment Screening

For fragment-based or HTS campaigns targeting kinase hinge regions or PDE catalytic sites where pyrido[2,3-b]pyrazine scaffolds have established inhibitory activity (e.g., PDE2A with Ki values down to 0.51 nM for optimised analogues), the [2,3-e] isomer (CAS 33528-01-7) provides the correct nitrogen positioning to engage the hinge-binding motif [1]. Procurement of the [3,4-e] isomer (CAS 33528-02-8) would introduce a structurally distinct pharmacophore incompatible with this binding mode. The Shepherd synthetic route further enables access to dibrominated intermediates for SAR expansion around the cyclobutane ring [2].

Lipoxygenase Pathway Phenotypic Profiling

The compound's annotation as a lipoxygenase inhibitor with additional cyclooxygenase and carboxylesterase modulatory activity makes it a candidate for phenotypic screening in inflammatory or cancer models where arachidonic acid metabolism is implicated [3]. Unlike ODQ, which is restricted to sGC/cGMP pathway studies, the target compound's broader annotation profile supports exploratory phenotypic screening for anti-inflammatory or pro-differentiation endpoints.

CCR5-Mediated Disease Model Studies

Based on preliminary pharmacological screening data indicating CCR5 antagonist activity, the compound may serve as a tool molecule for target validation studies in CCR5-mediated pathologies (HIV infection, asthma, rheumatoid arthritis, COPD) [4]. The [3,4-e] isomer and ODQ lack this annotation, making the [2,3-e] isomer the only C₉H₅N₃O₂ congener with suggested CCR5 pharmacology.

Derivatisable Heterocyclic Core for Medicinal Chemistry

The Shepherd azaquinomethane route generates a dibromodihydrocyclobutarene intermediate that can undergo further functionalisation via halogen displacement or cross-coupling chemistry [2]. This synthetic handle is unique to the cyclobuta[b]pyrido[2,3-e]pyrazine scaffold among C₉H₅N₃O₂ isomers and supports library synthesis for SAR exploration. The [3,4-e] isomer may be accessible via analogous chemistry using a different bis(dibromomethyl) precursor, but the [2,3-e] isomer benefits from the foundational Shepherd methodology description.

Application
Selection Property
Validation Focus
Kinase/PDE fragment screening
[2,3-e] nitrogen geometry fit for hinge-binding motifs
Binding assay validation against target kinase or PDE panel
Lipoxygenase pathway studies
Reported lipoxygenase and arachidonic acid pathway annotation
Phenotypic endpoint review in inflammatory or cancer cell models
CCR5 target validation
Preliminary CCR5 antagonist screening annotation
Receptor binding and functional assay confirmation
Scaffold derivatisation
Dibrominated intermediate via Shepherd azaquinomethane route
Halogen displacement and cross-coupling chemistry
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